molecular formula C11H12F4O2 B572171 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene CAS No. 1355246-84-2

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene

Cat. No. B572171
CAS RN: 1355246-84-2
M. Wt: 252.209
InChI Key: IPRSGQZXGBVGAQ-UHFFFAOYSA-N
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Description

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene, also known as 1F2IB4TFMB, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid at room temperature and is soluble in most organic solvents. This compound is widely used as a building block in organic synthesis, as a reagent in chemical reactions, and as a substrate in biochemical and physiological studies.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

  • The study by Pietra and Vitali (1972) reviews nucleophilic aromatic substitution reactions of nitro-groups in benzene derivatives, which could be relevant to understanding the chemical reactivity and potential modifications of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene through similar mechanisms (Pietra & Vitali, 1972).

Synthesis of Fluorinated Biphenyls

  • Qiu et al. (2009) describe a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound used in the manufacture of non-steroidal anti-inflammatory drugs. This highlights synthetic routes that could potentially apply to the synthesis or modification of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene (Qiu et al., 2009).

Biodegradation of Fluorinated Compounds

  • The review by Frömel and Knepper (2010) discusses the biodegradation of fluorine-containing surfactants and their metabolites, which could offer insights into the environmental fate and degradation pathways of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene (Frömel & Knepper, 2010).

Fluoroalkylation in Aqueous Media

  • The review by Song et al. (2018) highlights the progress of aqueous fluoroalkylation, showcasing the development of environmentally friendly methods for incorporating fluorinated groups into target molecules. This could be relevant to the synthesis or modification of 1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene in a sustainable manner (Song et al., 2018).

properties

IUPAC Name

1-fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4O2/c1-7(2)6-16-10-5-8(3-4-9(10)12)17-11(13,14)15/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRSGQZXGBVGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742728
Record name 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-isobutoxy-4-(trifluoromethoxy)benzene

CAS RN

1355246-84-2
Record name 1-Fluoro-2-(2-methylpropoxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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